molecular formula C6H10O6 B081414 Dimethyl d-tartrate CAS No. 13171-64-7

Dimethyl d-tartrate

Cat. No. B081414
CAS RN: 13171-64-7
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-IMJSIDKUSA-N
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Description

Dimethyl d-tartrate is a chemical compound with the molecular formula C6H10O6 . It is also known by other names such as (-)-Dimethyl D-tartrate, Dimethyl D- (-)-Tartrate, and Dimethyl-D-tartrate .


Synthesis Analysis

The synthesis of Dimethyl d-tartrate has been reported in several studies. For instance, it can be synthesized from Dimethyl fumarate . Another method involves the use of (R,R)-N,N’-dimethyl-N,N’-bis (8-2’-methyl quinolyl)cyclohexane-1,2-diamineiron (II) bis (triflate) and dihydrogen peroxide in methanol .


Molecular Structure Analysis

The molecular structure of Dimethyl d-tartrate consists of two carbon atoms, six hydrogen atoms, and six oxygen atoms . The IUPAC name for this compound is dimethyl (2 S ,3 S )-2,3-dihydroxybutanedioate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Dimethyl d-tartrate can participate in various chemical reactions. For example, it can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It can also be used as a starting material in the synthesis of bioactive compounds such as (-)-kumausallene, syringolide 2, and (+)- exo -brevicomin .


Physical And Chemical Properties Analysis

Dimethyl d-tartrate has a molecular weight of 178.14 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 280.0±0.0 °C at 760 mmHg, and a flash point of 95.7±11.7 °C . The compound has two hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Asymmetric Synthesis in Organic Chemistry

Dimethyl d-tartrate is widely used in asymmetric synthesis as a chiral source for inducing stereochemistry in organic compounds . It serves as a chiral auxiliary in the synthesis of complex molecules, ensuring that the desired enantiomer is produced more favorably than its mirror image.

Pharmaceutical Industry

In the pharmaceutical sector, Dimethyl d-tartrate is employed as a chiral resolving agent . It plays a crucial role in the separation of enantiomers, which is vital since different enantiomers of drugs can have significantly different therapeutic effects and side effects .

Analytical Chemistry

Dimethyl d-tartrate is utilized in chromatographic techniques for the enantioselective separation of compounds. Its ability to form diastereomeric complexes with various substances makes it an essential component in the analysis and purification of chiral molecules .

Material Science

In material science, Dimethyl d-tartrate can be involved in the synthesis of chiral ligands which are used to create materials with specific optical properties. These materials have applications in areas such as liquid crystals and photonics .

Environmental Science

Dimethyl d-tartrate may find applications in environmental science, particularly in the study of deep eutectic solvents (DESs). DESs are being explored for their potential use in green chemistry applications, including electrocatalysis and material synthesis, where Dimethyl d-tartrate could play a role in modulating the properties of these solvents .

Food Industry

While direct applications of Dimethyl d-tartrate in the food industry are not extensively documented, its parent compound, tartaric acid, and related tartrates are used as additives and stabilizers in food products. Dimethyl d-tartrate could potentially be used in the synthesis of these food-grade compounds .

Chemical Synthesis

Dimethyl d-tartrate is a key starting material in the synthesis of various bioactive compounds and intermediates used in the chemical industry. Its chiral nature allows for the production of enantiomerically pure substances that are crucial for the development of agrochemicals and other industrial chemicals .

Biotechnology

In biotechnological applications, Dimethyl d-tartrate can be used in the synthesis of chiral catalysts that are essential for producing enantiomerically pure biologically active molecules. These catalysts are important for the manufacture of pharmaceuticals and other biologically active compounds .

Safety and Hazards

When handling Dimethyl d-tartrate, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam can be used for extinction .

properties

IUPAC Name

dimethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl d-tartrate

CAS RN

608-69-5, 13171-64-7, 5057-96-5
Record name rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (2S,3S)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tartaric acid, dimethyl ester, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-tartaric acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (S(R*,R*))-tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl [S(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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